molecular formula C22H14ClN3O3 B11546251 8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide

8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11546251
M. Wt: 403.8 g/mol
InChI Key: TZPGRADSQBYWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and efficient synthetic routes that ensure high yields and purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-N-(4-dimethylaminophenyl)-2-phenylquinoline-4-carboxamide
  • 8-chloro-N-(4-methoxyphenyl)-2-phenylquinoline-4-carboxamide
  • 8-chloro-N-(4-fluorophenyl)-2-phenylquinoline-4-carboxamide

Uniqueness

8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C22H14ClN3O3

Molecular Weight

403.8 g/mol

IUPAC Name

8-chloro-N-(4-nitrophenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H14ClN3O3/c23-19-8-4-7-17-18(13-20(25-21(17)19)14-5-2-1-3-6-14)22(27)24-15-9-11-16(12-10-15)26(28)29/h1-13H,(H,24,27)

InChI Key

TZPGRADSQBYWJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.